Sanguinarine (gluconate)

Description

Sanguinarine (gluconate) is a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), Chelidonium majus (greater celandine), and others in the Papaveraceae family . It is known for its antimicrobial, anti-inflammatory, and anticancer properties . Sanguinarine (gluconate) has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .

Properties

Molecular Formula |

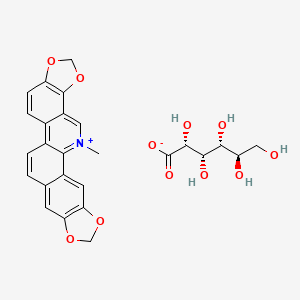

C26H25NO11 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C20H14NO4.C6H12O7/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-8H,9-10H2,1H3;2-5,7-11H,1H2,(H,12,13)/q+1;/p-1/t;2-,3-,4+,5-/m.1/s1 |

InChI Key |

LUQSYLIFPGNCMW-IFWQJVLJSA-M |

Isomeric SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sanguinarine (gluconate) can be synthesized through various chemical routes. One common method involves the extraction of sanguinarine from plant sources, followed by its conversion to the gluconate form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate sanguinarine from plant material . The isolated sanguinarine is then reacted with gluconic acid under controlled conditions to form sanguinarine (gluconate) .

Industrial Production Methods

Industrial production of sanguinarine (gluconate) involves large-scale extraction from plant sources, followed by purification and conversion to the gluconate form. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Reduction by Sanguinarine Reductase

Sanguinarine undergoes enzymatic reduction in plant cells via sanguinarine reductase , a cytoplasmic enzyme that utilizes NADPH as a cofactor:

Key characteristics :

-

Product inhibition : Dihydrosanguinarine irreversibly inhibits the enzyme at concentrations ≥0.1 μM .

-

Biological role : Reduces cytotoxic benzophenanthridines to less reactive derivatives, enabling phytoalexin recycling .

Bacterial 2-Ketogluconate Pathway Inhibition

Sanguinarine disrupts bacterial glucose metabolism by targeting the 2-ketogluconate pathway :

Mechanism :

-

Inhibits KguD or KguK enzymes, blocking 2-ketogluconate conversion to 6-phosphogluconate .

-

IC₅₀ : 11–22 μM for Pseudomonas aeruginosa growth inhibition on gluconate .

Membrane Disruption

Sanguinarine gluconate (SGCH) damages bacterial cell membranes via:

-

Alkaline phosphatase (AKP) leakage : Increased extracellular AKP activity indicates compromised cell wall integrity .

-

ATP leakage : Elevated Na⁺/K⁺- and Ca²⁺/Mg²⁺-ATPase activities suggest membrane permeabilization .

Oxidative Stress Induction

SGCH generates reactive oxygen species (ROS), leading to:

Key findings :

-

ROS levels increase dose-dependently within 10–30 minutes of exposure .

-

Linked to bacterial cell death via lipid peroxidation and DNA damage .

Reaction Types and Key Parameters

Research Findings and Implications

-

Detoxification : Sanguinarine reductase enables plants to recycle toxic alkaloids while maintaining defense mechanisms .

-

Antibacterial specificity : Targets bacterial glucose catabolism without affecting mammalian cells .

-

Therapeutic potential : Combines with chlorhexidine for periodontal treatment, reducing gingivitis recurrence .

Scientific Research Applications

Sanguinarine (gluconate) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Studied for its antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer effects, particularly in lung cancer and other solid tumors.

Industry: Used in the production of antimicrobial agents and as a natural pesticide.

Mechanism of Action

Sanguinarine (gluconate) exerts its effects through multiple mechanisms:

Antimicrobial Action: Inhibits the 2-ketogluconate pathway of glucose utilization in bacteria such as Pseudomonas aeruginosa, thereby interfering with bacterial metabolism and growth.

Anticancer Action: Regulates tumor-associated macrophages to prevent angiogenesis in lung cancer through the WNT/β-Catenin pathway.

Comparison with Similar Compounds

Sanguinarine (gluconate) is part of a group of quaternary benzo[c]phenanthridine alkaloids (QBAs), which include other compounds such as chelerythrine, chelidonine, and berberine . Compared to these compounds, sanguinarine (gluconate) is unique in its ability to inhibit the 2-ketogluconate pathway and its potent anticancer properties .

List of Similar Compounds

- Chelerythrine

- Chelidonine

- Berberine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.